1-Acetyl-1H-indazole-5-carbaldehyde
Description
Historical Context and Evolution of Indazole Synthesis
The study of indazoles dates back to the late 19th century, with one of the earliest syntheses reported by Emil Fischer in 1883. caribjscitech.com His method involved the thermal cyclization of o-hydrazino cinnamic acid to produce the 1H-indazole scaffold. caribjscitech.com Since these initial discoveries, synthetic methodologies have evolved significantly. Early methods often faced challenges such as low yields and lack of regioselectivity. nih.gov Modern synthetic chemistry has introduced a wide array of more efficient and selective protocols. These include transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-N bond formation and copper-catalyzed couplings, which allow for the construction of diverse indazole derivatives. austinpublishinggroup.comorganic-chemistry.org Other notable strategies involve the reductive cyclization of ortho-imino-nitrobenzenes (the Cadogan indazole synthesis) and various [3+2] cycloaddition reactions. organic-chemistry.orgacs.org
Academic Significance of Indazole Ring Systems in Organic Synthesis
The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov Several FDA-approved drugs, such as Axitinib (for renal cell cancer) and Benzydamine (an anti-inflammatory agent), feature the indazole core, highlighting its therapeutic importance. nih.govwikipedia.orgtaylorandfrancis.com In organic synthesis, the indazole ring serves as a versatile building block. chemimpex.com The presence of two nitrogen atoms allows for selective functionalization at different positions, enabling the generation of vast libraries of compounds for drug discovery and material science applications. chemimpex.comresearchgate.net
Structural Features and Aromaticity of the Indazole Nucleus
Indazole (C₇H₆N₂) is an aromatic system with 10 π-electrons delocalized across the bicyclic structure, which satisfies Hückel's rule. caribjscitech.com This aromaticity confers significant stability to the ring system. The molecule is amphoteric, meaning it can act as both a weak base (pKa ≈ 1.3) by protonating a nitrogen atom, and a stronger acid (pKa ≈ 13.86) by losing the N-H proton. wikipedia.orgcaribjscitech.com The fusion of the electron-rich pyrazole (B372694) ring with the benzene (B151609) ring results in a unique electronic distribution that influences its chemical reactivity. Electrophilic substitution reactions, such as nitration and halogenation, are common on the indazole ring. chemicalbook.com
Table 1: Physicochemical Properties of Indazole
| Property | Value |
| Chemical Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol |
| Melting Point | 147 to 149 °C |
| Boiling Point | 270 °C |
| Acidity (pKa) | 13.86 |
| Basicity (pKa of conjugate acid) | 1.04 |
Data sourced from references wikipedia.orgcaribjscitech.com.
Tautomeric Considerations in Indazole Derivatives
A critical aspect of indazole chemistry is its existence in different tautomeric forms. nih.gov The most common and generally most stable form is 1H-indazole. chemicalbook.comresearchgate.net However, 2H-indazole (also known as isoindazole) is another significant tautomer, and 3H-indazoles, while less common, are also documented. caribjscitech.comchemicalbook.com
The position of the proton on the nitrogen atoms significantly impacts the compound's physical, chemical, and biological properties. nih.gov Theoretical calculations, including MP2/6-31G** studies, have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol in the gas phase. chemicalbook.comrsc.org The specific tautomer that predominates can be influenced by the solvent, temperature, and the nature of substituents on the ring. mdpi.com The synthesis of N-substituted indazoles can be challenging, as direct alkylation or acylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-acetylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-10-3-2-8(6-13)4-9(10)5-11-12/h2-6H,1H3 |
InChI Key |
MHCGDHQRBZPAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 1h Indazole 5 Carbaldehyde and Analogues
Overview of Established Indazole Synthesis Pathways
The indazole skeleton, a bicyclic heteroaromatic system, can be constructed through various synthetic routes. These methods primarily rely on cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring.
The formation of the indazole core is the foundational step in synthesizing the target compound. Numerous cyclization strategies have been developed over the years, each with its own advantages regarding starting materials and reaction conditions. Common methods include the intramolecular cyclization of o-substituted phenylhydrazones, [3+2] cycloaddition reactions involving benzynes, and the reductive cyclization of nitro compounds. orgsyn.orgresearchgate.netnih.govresearchgate.net
One prevalent strategy involves the reaction of o-halobenzaldehydes or ketones with hydrazines. chemicalbook.com For instance, an o-bromo benzaldehyde (B42025) can react with an arylhydrazine in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles. researchgate.net Another powerful method is the Cadogan reaction, which involves the reductive cyclization of o-nitroaryl compounds using phosphites.
More recent developments include Rhodium(III)-catalyzed double C-H activation and subsequent C-H/C-H cross-coupling of aldehyde phenylhydrazones, offering a direct route to functionalized 1H-indazoles. researchgate.net
The construction of the indazole ring involves the strategic formation of key covalent bonds. The specific bonds formed depend on the chosen synthetic pathway.
N—N Bond Formation: Some syntheses build the diazole ring through the formation of the nitrogen-nitrogen bond at a late stage. An example is the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org
N—C Bond Formation: This is a very common strategy. The intramolecular Ullmann reaction, for example, involves a copper-catalyzed cyclization of an N-arylhydrazine where a new N-C bond is formed to close the ring. Similarly, the reaction of o-haloaryl aldehydes or ketones with hydrazines proceeds via the formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling to form the critical N-C bond. researchgate.netnih.gov
N—C and C—C Bond Formation: The [3+2] cycloaddition of benzynes (generated in situ from precursors like o-(trimethylsilyl)aryl triflates) with diazo compounds is a powerful method that simultaneously forms one N-C and one C-C bond to construct the pyrazole ring onto the aromatic system. orgsyn.orgorganic-chemistry.org
Table 1: Overview of Selected Indazole Synthesis Pathways
| Synthesis Name | Key Transformation | Bond Formations | Starting Materials (Examples) |
|---|---|---|---|
| Jacobson Synthesis | Intramolecular cyclization of N-nitroso-o-acyltoluidides | N=N, C-N | o-Toluidine (B26562) derivatives |
| SNAr Cyclization | Intramolecular nucleophilic aromatic substitution | N-C | o-Halobenzaldehyde arylhydrazones |
| [3+2] Cycloaddition | Annulation of a diazo compound and a benzyne | N-C, C-C | o-Silylaryl triflates, Diazo compounds |
| Cadogan Reaction | Reductive cyclization | N-C | o-Nitrobenzaldehydes, Anilines |
| Rh(III)-Catalyzed C-H Activation | Double C-H activation and cross-coupling | C-C, N-C | Aldehyde phenylhydrazones |
Specific Approaches to N1-Acylated Indazoles
Once the indazole ring is formed, the next step towards the target molecule is the introduction of the acetyl group at the N1 position. This can be achieved either during the cyclization process or by direct functionalization of a pre-formed indazole.
The classical Jacobson indazole synthesis involves the diazotization of o-toluidine followed by ring closure. chemicalbook.com A more convenient adaptation uses N-acetyl-o-toluidine (o-acetotoluidide) as the starting material. chemicalbook.com This precursor is nitrosated to form N-nitroso-o-acetotoluidide, which then rearranges and cyclizes to yield the parent 1H-indazole. While this method starts with an acetylated precursor for convenience, the acetyl group is lost during the reaction, and the final product is the unsubstituted indazole, which would then require a separate acetylation step.
The most straightforward method to obtain N1-acylated indazoles is the direct functionalization of the indazole NH group. The N1 position is generally favored for acylation due to the greater thermodynamic stability of the 1H-tautomer compared to the 2H-tautomer. chemicalbook.com
A common and effective laboratory procedure involves treating 1H-indazole with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or at elevated temperatures. prepchem.com For example, reacting a 1H-indazole with acetic anhydride at reflux affords the corresponding 1-acetyl-1H-indazole. prepchem.com Another approach is an electrochemical method where the indazole is first reduced to the indazole anion, which then reacts selectively with an acid anhydride at the N1 position. organic-chemistry.org
Table 2: Comparison of Direct N1-Acylation Methods
| Method | Acylating Agent | Conditions | Selectivity |
|---|---|---|---|
| Thermal Acylation | Acetic Anhydride | Reflux temperature | High for N1 |
| Thermal Acylation | Benzoyl Chloride | ~100 °C | High for N1 |
| Electrochemical Acylation | Acid Anhydrides | Electrochemical reduction followed by reaction | High for N1 |
| One-pot Acylation | Carboxylic Acids / Boc₂O | DMAPO catalyst system | High for N1 |
Introduction of the Carbaldehyde Moiety at the C5 Position
The final structural feature of the target molecule is the carbaldehyde (formyl) group at the C5 position. Introducing this group is typically achieved by synthesizing the indazole ring from a benzene-based precursor that already contains the aldehyde or a group that can be readily converted to it. Direct formylation at the C5 position of an existing indazole ring is less common and can present challenges with regioselectivity.
A highly plausible synthetic route for 1H-indazole-5-carbaldehyde, the direct precursor to the final product, involves a multi-step sequence starting from a commercially available, appropriately substituted benzene derivative. For example, a synthesis can begin with a precursor like 4-amino-3-methylbenzaldehyde (B13952247) or 4-amino-3-methylbenzonitrile. The synthesis of a related compound, methyl 1-acetyl-1H-indazole-5-carboxylate, has been documented starting from methyl 4-amino-3-methylbenzoate. chemicalbook.com In this process, the amino group is acetylated, and then a diazotization-cyclization reaction using isoamyl nitrite (B80452) forms the N-acetylated indazole ring in one pot. chemicalbook.com
Following this logic, to obtain the C5-carbaldehyde, one would start with a precursor bearing a formyl group or a masked equivalent (like a nitrile or a methyl group that can be oxidized). The general sequence is:
Start with a benzene derivative such as 4-amino-3-methylbenzaldehyde.
Perform a diazotization and intramolecular cyclization reaction to form the 1H-indazole-5-carbaldehyde ring system.
Finally, perform the N-acetylation of the resulting 1H-indazole-5-carbaldehyde using acetic anhydride or a similar reagent, as described in section 2.2.2, to yield the target compound, 1-Acetyl-1H-indazole-5-carbaldehyde .
Regioselective Functionalization Strategies for the Benzene Ring
Regioselective functionalization of the indazole nucleus is a key challenge in the synthesis of specifically substituted derivatives. The inherent electronic properties of the indazole ring system, along with the directing effects of existing substituents, govern the position of incoming electrophiles or nucleophiles. For instance, in the synthesis of N-aryl-2H-indazoles, the regioselectivity of C–H bond functionalization can be influenced by both the electronic nature and steric hindrance of substituents on the azobenzene (B91143) starting material. nih.gov An electron-donating group like methoxy (B1213986) can direct functionalization to the more electron-rich phenyl ring, while sterically bulky groups can dictate the reaction site to avoid steric clash. nih.gov
Furthermore, density functional theory (DFT) calculations have been employed to understand and predict the regioselectivity of N-alkylation on the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org These studies reveal that the formation of either N1- or N2-substituted products can be controlled by the reaction conditions, with factors like chelation with metal cations (e.g., Cs+) and non-covalent interactions playing a significant role in directing the alkylation to a specific nitrogen atom. nih.gov This level of control is crucial for synthesizing indazole derivatives with desired substitution patterns.
Conversion of Precursor Functional Groups to Carbaldehyde
The introduction of a carbaldehyde group at the C5-position of the indazole ring often involves the conversion of a precursor functional group. A common strategy is the oxidation of a methyl group to an aldehyde. However, direct formylation methods are also employed.
One notable method for introducing a formyl group is the nitrosation of indoles, which, through a multi-step pathway involving ring opening and re-closure, can yield 1H-indazole-3-carboxaldehydes. rsc.orgnih.govrsc.orgrsc.org This method has been optimized to be effective for both electron-rich and electron-deficient indoles under mild, slightly acidic conditions, minimizing side reactions. rsc.orgnih.govrsc.org Alternative strategies to access the aldehyde functionality include the palladium or copper-catalyzed cyanation of a 3-halogenoindazole followed by reduction, or a Heck coupling-ozonolysis sequence. rsc.org Ester functional groups at the C3-position can also be converted to the corresponding aldehyde through a reduction-reoxidation sequence. rsc.org
For 2H-indazoles, a regioselective C3-formylation has been developed using Selectfluor as a mediator and DMSO as the formylating agent under microwave-assisted conditions. thieme-connect.de This approach provides a direct route to 3-formyl-2H-indazoles with moderate to excellent yields. thieme-connect.de
Convergent and Divergent Synthetic Routes for this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, often employing modern synthetic techniques to enhance efficiency and yield.
Multi-Step Synthesis Design and Optimization
Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a critical aspect of multi-step synthesis. For instance, in the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, a screening of various solvents and silver salt additives revealed that dioxane and AgSbF6 provided the optimal yield. nih.gov Similarly, the synthesis of 2,3-dihydro-1H-indazoles was significantly improved by developing a one-pot procedure, which gave considerably higher yields than the corresponding two-step process. mdpi.comresearchgate.net
The table below illustrates the optimization of reaction conditions for the synthesis of an N-aryl-2H-indazole derivative.
| Entry | Solvent | Silver Salt | Yield (%) |
| 1 | DCE | AgSbF6 | 46 |
| 2 | DCE | None | Trace |
| 3 | THF | AgSbF6 | 46 |
| 4 | HOAc | AgSbF6 | 64 |
| 5 | Dioxane | AgSbF6 | 81 |
| 6 | Dioxane | AgBF4 | 52 |
| 7 | Dioxane | AgPF6 | 15 |
| 8 | Dioxane | AgBC24F20 | 40 |
| 9 | Dioxane | None | 0 |
| Table adapted from J. Am. Chem. Soc. 2013, 135, 12, 4640–4643. nih.gov |
One-Pot Reaction Protocols and Cascade Reactions
One-pot reactions and cascade sequences offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of indazoles have been developed. For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodobenzyl bromides provides the products in moderate to good yields (55%–72%). mdpi.comresearchgate.net Another example is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, to synthesize 2H-indazoles. acs.org
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are also prominent in indazole synthesis. A substrate-dependent selective synthesis of functionalized indazole derivatives has been developed based on the cascade reaction of N-nitrosoanilines with diazo compounds. acs.org This process can involve C–H alkylation, intramolecular nucleophilic addition, C–C bond cleavage, and dehydrogenation in a single sequence. acs.org Similarly, a four-component, three-step cascade reaction has been developed for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines, involving the sequential formation of a 2H-indazole, azide–alkyne cycloaddition, C–N coupling, and intramolecular cross-dehydrogenative C–C coupling. rsc.org
Metal-Catalyzed Coupling Reactions in Indazole Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the indazole scaffold. nih.govresearchgate.netresearchgate.netbenthamdirect.com Palladium, copper, and rhodium are among the most commonly used metals.
Palladium-catalyzed reactions are widely employed for C-N and C-C bond formation in indazole synthesis. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, is an effective method for creating new C-C bonds on the indazole ring. nih.gov Palladium catalysts are also used for intramolecular amination reactions to form the indazole nucleus from precursors like 2-halobenzophenone tosylhydrazones. semanticscholar.org Furthermore, palladium-catalyzed oxidative arylation of 1H-indazoles with simple arenes has been achieved using Pd(OAc)2 as the catalyst. africaresearchconnects.com
Copper-catalyzed reactions provide a cost-effective alternative for indazole synthesis. Copper catalysts are effective in promoting the intramolecular N-arylation of ortho-chlorinated arylhydrazones to form N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Copper is also used in the one-pot, three-component synthesis of 2H-indazoles and the intramolecular cyclization of 2-alkynylazobenzenes. acs.orgnih.govthieme-connect.com
Rhodium-catalyzed C-H activation and annulation is a powerful tool for the one-step construction of functionalized indazoles. nih.gov For example, Rh(III) catalysts can promote the reaction of azobenzenes with aldehydes to form N-aryl-2H-indazoles through C-H bond functionalization and cyclative capture. nih.govnih.gov
The following table provides examples of metal-catalyzed reactions in indazole synthesis.
| Catalyst System | Reaction Type | Starting Materials | Product | Reference |
| PdCl2(dppf)·(DCM) | Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, Organoboronic acid | Aryl-substituted indazoles | nih.gov |
| CuI / 1,10-phenanthroline | Intramolecular N-arylation | o-chlorinated arylhydrazones | N-aryl-1H-indazoles | beilstein-journals.org |
| [Cp*RhCl2]2 / AgSbF6 | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.govnih.gov |
| Co(III) catalyst | C-H Bond Functionalization | Azo and oxime directing groups, Aldehydes | N-aryl-2H-indazoles and furans | nih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. rasayanjournal.co.inniscpr.res.in This technology has been successfully applied to the functionalization and synthesis of indazoles. rasayanjournal.co.injchr.org
Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. niscpr.res.in For example, the synthesis of indazole derivatives from ortho-chlorobenzaldehyde, ortho-nitro benzaldehyde, and 2,6-dichloro benzaldehyde can be carried out efficiently in distilled water under microwave irradiation. jchr.org Microwave-assisted cross-coupling reactions, such as the Suzuki-Miyaura coupling of bromoindazoles with aryl boronic acids, are also commonly used for the functionalization of indazoles. rasayanjournal.co.in
A notable application is the microwave-assisted regioselective C3-formylation of 2H-indazoles using Selectfluor and DMSO, which provides the desired products in good yields and in a short reaction time. thieme-connect.de Furthermore, microwave-assisted synthesis of indazole acetic acid derivatives from substituted 3-amino-3-(2-nitrophenyl)propanoic acids has been reported. researchgate.net
Characterization Techniques in Indazole Synthesis Research
The structural confirmation of this compound and its analogues relies on a synergistic application of several key analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within a molecule. spectrabase.com
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the acetyl group (CH₃) would also present as a sharp singlet, but at a much more upfield position, generally around 2.7-2.8 ppm. The protons on the indazole ring would exhibit a complex splitting pattern in the aromatic region (approximately 7.5-8.8 ppm), with their specific shifts and coupling constants being highly dependent on their position and the electronic effects of the acetyl and carbaldehyde substituents. For comparison, the related compound 1-Methyl-1H-indole-5-carbaldehyde shows its aldehyde proton at 10.03 ppm and the aromatic protons between 6.65 and 8.15 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, two distinct carbonyl carbon signals would be prominent: one for the aldehyde carbon around 191-193 ppm and another for the acetyl carbon (amide carbonyl) in the region of 168-170 ppm. The methyl carbon of the acetyl group would appear at a high field, around 22-24 ppm. The aromatic carbons of the indazole ring would resonate between approximately 110 and 145 ppm. rsc.org The precise assignment of each carbon signal is often aided by two-dimensional NMR techniques like HMQC and HMBC, which reveal correlations between directly bonded and long-range coupled protons and carbons. spectrabase.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aldehyde (CHO) | 9.9 - 10.1 | 191 - 193 | Singlet proton signal, highly deshielded. |
| Acetyl (C=O)CH₃ | 2.7 - 2.8 | 168 - 170 (C=O), 22 - 24 (CH₃) | Proton signal is a sharp singlet. |
| Indazole Ring | 7.5 - 8.8 | 110 - 145 | Complex splitting pattern for aromatic protons and carbons. |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. nist.gov For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol . In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which should correspond to the compound's molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. wiley-vch.de The fragmentation pattern observed in the mass spectrum offers further structural confirmation. A common fragmentation pathway for this compound would be the loss of the acetyl group (CH₃CO•, 43 Da), leading to a prominent peak at m/z 145, corresponding to the 1H-indazole-5-carbaldehyde cation. Further fragmentation of the indazole ring would produce a characteristic pattern. For instance, the parent 1H-indazole molecule (MW 118.14) typically shows a molecular ion peak at m/z 118, which then fragments by losing HCN to give a peak at m/z 91. nih.gov
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Identity |
| [M]⁺ | 188 | Molecular Ion |
| [M - CH₃CO]⁺ | 145 | Loss of acetyl group |
| [M - CO]⁺ | 160 | Loss of aldehyde carbonyl |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uni.lu The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. acs.org
In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. sigmaaldrich.com Two distinct C=O bands are expected:
Aldehyde C=O stretch: Typically appears in the range of 1710-1685 cm⁻¹.
Amide C=O stretch (from the acetyl group): Usually found between 1680-1630 cm⁻¹.
Other characteristic absorptions would include C-H stretching from the aromatic ring and the methyl group (around 3100-2850 cm⁻¹) and C=C stretching vibrations from the aromatic ring (in the 1600-1450 cm⁻¹ region). The presence of these specific absorption bands provides strong evidence for the key functional groups in the molecule. uni.luchemicalbook.com
For indazole derivatives, X-ray crystallography can confirm the planarity of the bicyclic ring system and determine the orientation of substituents. In the case of this compound, a crystal structure would unambiguously confirm the point of attachment of the acetyl group (N-1) and the carbaldehyde group (C-5). It would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack together in the crystal lattice. rsc.org Although obtaining a suitable single crystal for analysis can be challenging, the structural detail it provides is unparalleled. bldpharm.com
Chemical Reactivity and Transformations of 1 Acetyl 1h Indazole 5 Carbaldehyde
Reactivity of the Indazole Heterocycle
The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic heterocycle. Its reactivity is dictated by the electron distribution within the bicyclic system, which is further modulated by the presence of substituents. The N-acetylation at the 1-position plays a crucial role in directing the outcomes of various reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring
Indazole and its derivatives are known to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The acetyl group on the N1 nitrogen is an electron-withdrawing group, which generally deactivates the ring system towards electrophilic attack. However, it also helps to direct incoming electrophiles. For instance, in related indazole systems, electrophilic substitution often occurs at the C3, C5, or C7 positions. chemicalbook.com The precise location of substitution on 1-acetyl-1H-indazole-5-carbaldehyde would be influenced by the combined directing effects of the N-acetyl group and the C5-aldehyde.
Nucleophilic substitution reactions on the indazole ring itself are less common unless activated by appropriate leaving groups. However, nucleophiles such as thiolates, alkoxides, and amines have been shown to react with fused indazole systems, leading to ring-opening and the formation of 2-substituted 1H-indazolones. nih.govresearchgate.net This type of reactivity highlights the potential for complex transformations under specific conditions.
Tautomerism and Isomerization Pathways
Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netbeilstein-journals.org Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form. chemicalbook.comresearchgate.net Theoretical calculations have been used to estimate the relative stabilities of these tautomers in various substituted indazoles. researchgate.net
The N-acetylation in this compound locks the molecule into the 1H-isomeric form. However, isomerization is a key consideration during the synthesis of N-substituted indazoles. N-acylation of indazole can initially produce a mixture of N1 and N2 isomers, with the N2-acyl indazole often capable of isomerizing to the more thermodynamically stable N1 regioisomer. nih.gov This thermodynamic preference is a useful tool for regioselectively accessing N1-substituted indazoles. nih.gov
Transformations of the C5-Carbaldehyde Functional Group
The aldehyde group at the C5 position is a highly versatile functional handle, enabling a broad spectrum of chemical modifications to the this compound scaffold. chemimpex.com
Oxidative and Reductive Manipulations of the Aldehyde
The aldehyde group can be readily oxidized or reduced to afford other important functional groups.
Oxidation: Standard oxidizing agents can convert the C5-carbaldehyde to a C5-carboxylic acid. For example, in a related synthesis, an indazole aldehyde was oxidized to a carboxylic acid, which is a key intermediate for further functionalization. researchgate.net This transformation provides access to amides, esters, and other carboxylic acid derivatives.
Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group). This is typically achieved using mild reducing agents like sodium borohydride. This transformation introduces a new reactive site for further synthetic modifications.
Nucleophilic Addition Reactions to the Carbonyl Carbon
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles.
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. This reaction is a powerful method for carbon-carbon bond formation, allowing for the introduction of diverse alkyl, aryl, or vinyl groups at the C5 position.
Cyanide Addition: The addition of cyanide ions (e.g., from KCN or Zn(CN)₂) to the aldehyde would form a cyanohydrin. This intermediate can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol, expanding the synthetic utility of the parent compound.
Condensation Reactions Involving the Aldehyde (e.g., Aldol Condensation, Imine Formation)
The aldehyde group is a prime substrate for various condensation reactions, which are fundamental for building more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst. sigmaaldrich.comwikipedia.orgnih.gov The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This is a widely used method for constructing carbon-carbon double bonds. nih.govorganic-chemistry.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and often involves decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org
Imine Formation (Schiff Base Formation): this compound can react with primary amines to form imines or Schiff bases. This reaction is often reversible and can be catalyzed by acid or base. The resulting imine can be a stable final product or an intermediate that can be reduced to a secondary amine.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene with predictable stereochemistry, depending on the nature of the ylide.
The reactivity of the aldehyde group has been utilized in the synthesis of various indazole derivatives, including those with potential biological activity. researchgate.netnih.gov
Reactivity of the N1-Acetyl Group
Hydrolytic and Other Deacylation Strategies
While specific literature on the deacylation of this compound is not abundant, general methods for the deacylation of N-acetylindazoles and other N-arylacetamides can be extrapolated. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common approach. The reaction proceeds via nucleophilic attack of the hydroxide ion on the acetyl carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the deacylated indazole and an acetate (B1210297) salt.
Acid-catalyzed hydrolysis, often utilizing mineral acids like hydrochloric acid or sulfuric acid in water or protic solvents, offers an alternative route. The mechanism involves protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
A milder and more selective method for the deacylation of N-arylacetamides involves the use of thionyl chloride (SOCl₂) in methanol. This method has been shown to be effective for a variety of N-arylacetamides, proceeding under anhydrous conditions and often providing excellent yields with short reaction times. This approach could potentially be applied to this compound, offering a selective deprotection strategy that might be compatible with the aldehyde group.
Table 1: Potential Deacylation Methods for this compound
| Reagent/Conditions | Mechanism Type | Potential Advantages | Potential Considerations |
| NaOH or KOH / H₂O or ROH | Base-catalyzed hydrolysis | Readily available and inexpensive reagents. | Potential for side reactions with the aldehyde group (e.g., Cannizzaro reaction). |
| HCl or H₂SO₄ / H₂O | Acid-catalyzed hydrolysis | Effective for many amides. | Harsh conditions may affect other functional groups. |
| SOCl₂ / CH₃OH | Alcoholysis | Mild and selective for N-arylacetamides. | Compatibility with the indazole-5-carbaldehyde moiety needs to be experimentally verified. |
It is important to note that the presence of the electron-withdrawing carbaldehyde group at the 5-position may influence the rate and efficiency of the deacylation reaction. Experimental optimization would be necessary to determine the most suitable conditions for the selective removal of the N-acetyl group without affecting the aldehyde functionality.
Role of the N-Acetyl Group in Directing Further Chemical Transformations
The N1-acetyl group is not merely a passive protecting group; it actively influences the regioselectivity of further chemical transformations on the indazole ring, particularly in electrophilic aromatic substitution reactions. As an electron-withdrawing group, the N-acetyl substituent deactivates the indazole ring towards electrophilic attack. This deactivation arises from the resonance delocalization of the nitrogen lone pair into the acetyl carbonyl group, which reduces the electron-donating ability of the nitrogen atom into the aromatic system.
The combination of the N1-acetyl and C5-carbaldehyde groups, both being deactivating and meta-directing, would strongly disfavor electrophilic substitution at the C4 and C6 positions relative to an unsubstituted indazole. The most likely positions for electrophilic attack would be the remaining C3 and C7 positions. The precise outcome of a given electrophilic substitution reaction (e.g., nitration, halogenation) would depend on a complex interplay of electronic and steric factors and would require experimental verification.
The N-acetyl group can also play a role in reactions involving the pyrazole part of the indazole ring. For instance, in N-alkylation reactions, the N1-acylated indazole is generally the thermodynamically more stable isomer compared to the N2-acylated counterpart. beilstein-journals.org This thermodynamic preference can be exploited in synthetic strategies.
Table 2: Predicted Influence of the N1-Acetyl Group on Electrophilic Aromatic Substitution
| Position on Indazole Ring | Electronic Effect of N1-Acetyl Group | Predicted Reactivity towards Electrophiles |
| C3 | - | Moderately deactivated |
| C4 | Meta-directing (deactivating) | Strongly deactivated |
| C6 | Meta-directing (deactivating) | Strongly deactivated |
| C7 | - | Moderately deactivated |
Role of 1 Acetyl 1h Indazole 5 Carbaldehyde As a Versatile Synthetic Intermediate
Building Block for the Synthesis of Complex Indazole Derivatives
The indazole scaffold is a prominent feature in many biologically active compounds. researchgate.net 1-Acetyl-1H-indazole-5-carbaldehyde provides a convenient starting point for the elaboration of this important heterocyclic system.
Precursor to Substituted Indazole Scaffolds with Diverse Functionalities
The carbaldehyde group at the 5-position of the indazole ring is a versatile handle for introducing a wide range of functional groups. chemimpex.com This allows for the synthesis of a diverse library of substituted indazole derivatives. For instance, the aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in various carbon-carbon bond-forming reactions. These transformations enable the attachment of different substituents, which is crucial for tuning the biological and physical properties of the final molecules. chemimpex.com The ability to easily modify the indazole core makes this compound a valuable tool in drug discovery and the development of new agrochemicals. chemimpex.com
The acetyl group at the N1 position serves as a protecting group, which can be selectively removed to allow for further functionalization at that position. This orthogonal reactivity is a key feature that enhances its utility in complex multi-step syntheses. rsc.org
Enabling Synthesis of Fused Heterocyclic Systems
The reactivity of the carbaldehyde and the potential for reactions involving the indazole ring itself make this compound a suitable precursor for the construction of fused heterocyclic systems. frontiersin.org These more complex, multi-ring structures are of significant interest in medicinal chemistry due to their often-enhanced biological activities. researchgate.net
One-pot multi-component reactions, where several reactants are combined in a single step to form a complex product, can be employed using this compound. For example, it can participate in reactions like the Ugi-azide reaction followed by an intramolecular Heck cyclization to generate intricate polycyclic systems containing both tetrazole and tetrahydroisoquinoline motifs. beilstein-journals.org Such strategies are highly efficient and contribute to the atom and step economy of the synthetic process. beilstein-journals.org
Applications in Material Science Research
The unique electronic and photophysical properties of the indazole ring system have led to the exploration of its derivatives in material science. chemimpex.com this compound serves as a key intermediate in the synthesis of materials with tailored characteristics. chemimpex.com
Use in the Development of Organic Light-Emitting Diodes (OLEDs)
While direct evidence for the use of this compound in OLEDs is not explicitly detailed in the provided search results, the broader class of indazole derivatives is being investigated for such applications. The tunable electronic properties of the indazole core are advantageous for creating materials that can efficiently emit light when an electric current is passed through them. The ability to introduce various functional groups via the carbaldehyde moiety allows for the fine-tuning of properties like emission color, efficiency, and stability, which are critical for OLED performance.
Incorporation into Polymers and Advanced Materials for Enhanced Properties
The reactivity of the carbaldehyde group allows for the incorporation of the indazole unit into polymer backbones or as pendant groups. chemimpex.com This can impart desirable properties to the resulting materials, such as enhanced thermal stability, altered electronic conductivity, or specific optical characteristics. The versatility of this compound as a synthetic intermediate facilitates the creation of a wide range of indazole-containing polymers for various advanced material applications. chemimpex.comchemimpex.com
Development of Specialized Reagents and Probes
The indazole nucleus is also a component of fluorescent probes used in biological imaging. chemimpex.com The synthetic accessibility of diverse indazole derivatives, facilitated by intermediates like this compound, is crucial for developing probes that can visualize cellular processes or track the progression of diseases. The ability to modify the substituent at the 5-position allows for the attachment of fluorophores or other reporter groups, as well as moieties that can target specific biological molecules or cellular compartments.
Synthesis of Fluorescent Probes for Chemical and Biological Applications
While specific research detailing the use of this compound in the synthesis of fluorescent probes is not extensively documented, the inherent reactivity of its aldehyde group makes it a prime candidate for such applications. Fluorescent probes are molecules that can signal the presence of specific chemical species or changes in their environment through a change in their fluorescence. The synthesis of such probes often involves the condensation of an aromatic aldehyde with a suitable amino-containing fluorophore or a molecule that becomes fluorescent upon reaction.
One common strategy for developing fluorescent probes from aldehydes is through the formation of a Schiff base (imine). atlantis-press.comresearchgate.netmdpi.com The reaction of an aldehyde with a primary amine results in the formation of a C=N double bond. atlantis-press.com If the amine-containing reactant is part of a fluorophore, the resulting Schiff base can exhibit altered fluorescent properties. For instance, amino derivatives of fluorophores like boron-dipyrromethene (BODIPY) and rosamine are often non-fluorescent but become highly fluorescent upon imine formation with an aldehyde. mdpi.com This "turn-on" fluorescence response is a highly desirable feature for a chemical sensor.
The general reaction for the formation of a fluorescent Schiff base probe from an aromatic aldehyde is depicted below:
Aromatic Aldehyde + Amino-functionalized Fluorophore → Fluorescent Schiff Base Probe + H₂O
In the context of this compound, it could be reacted with various amino-containing compounds, such as aminophenols, anilines, or other heterocyclic amines, to generate novel Schiff bases. The resulting indazole-containing Schiff bases may exhibit unique fluorescent properties, potentially serving as sensors for metal ions, anions, or biologically relevant small molecules. nih.govnih.gov The specific properties of the resulting probe would be influenced by the electronic nature of the indazole ring and the photophysical characteristics of the chosen amino-fluorophore.
Potential as Precursors for Dyes
The aldehyde functionality of this compound also positions it as a valuable precursor for the synthesis of various classes of dyes. The color and properties of a dye are determined by its chemical structure, particularly the extent of its conjugated π-electron system. The Knoevenagel condensation is a widely employed reaction in dye synthesis that involves the reaction of an aldehyde with an active methylene (B1212753) compound. mychemblog.comthermofisher.comyoutube.com
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as nitriles, esters, or ketones. mychemblog.com The reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond, extending the conjugated system of the molecule. mychemblog.comresearchgate.net This extension of conjugation often leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a colored compound. atlantis-press.com
For example, the condensation of aromatic or heteroaromatic aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a common method for producing styryl dyes. researchgate.netnih.govdocksci.com These dyes are known for their strong fluorescence and have applications in various fields, including as colorants for textiles and as components in optical recording media. researchgate.netmdpi.com
A general scheme for the Knoevenagel condensation to produce a dye is as follows:
This compound + Active Methylene Compound → Indazole-based Styryl Dye + H₂O
By reacting this compound with different active methylene compounds, a library of novel indazole-based dyes with varying colors and photophysical properties could be synthesized. The indazole moiety would act as the donor part of a donor-acceptor chromophore, a common structural motif in fluorescent dyes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Acetyl-1H-indazole-5-carbaldehyde?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , where an indazole derivative undergoes formylation using DMF and POCl₃ . Alternatively, nucleophilic substitution reactions (e.g., substituting a halogen at the 5-position with a formyl group) in the presence of a base like K₂CO₃ may be employed, as demonstrated in analogous pyrazole-carbaldehyde syntheses . Key steps include:
- Precursor activation (e.g., 5-chloro-indazole derivatives).
- Controlled reaction conditions (temperature: 80–100°C; solvent: DMF or THF).
- Purification via column chromatography using ethyl acetate/hexane gradients.
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the acetyl (δ ~2.6 ppm for CH₃, ~170 ppm for carbonyl) and aldehyde (δ ~9.8–10.2 ppm for ¹H, ~190–200 ppm for ¹³C) groups.
- HRMS : Verify molecular ion peaks matching the exact mass (C₁₀H₈N₂O₂: 188.0586 g/mol).
- Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the crystal structure. Steps include:
- Data collection with single-crystal X-ray diffraction.
- Space group determination via SHELXT .
- Refinement of anisotropic displacement parameters and validation using WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Contradictions (e.g., high R-factors, disorder) require iterative refinement:
- Use SHELXL ’s restraints for bond lengths/angles in disordered regions .
- Check for twinning using the TWIN command and apply detwinning algorithms .
- Validate hydrogen bonding and π-π interactions via PLATON to ensure geometric plausibility .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., CAN) in formylation steps to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity.
- In-situ Monitoring : Use TLC or inline FTIR to track intermediate formation and minimize side reactions.
- Post-reaction Quenching : Rapid cooling and neutralization (e.g., NaHCO₃) stabilize the aldehyde group against oxidation .
Q. How should researchers handle discrepancies between spectroscopic and computational data (e.g., DFT vs. experimental NMR)?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., X-ray for conformation, DFT for electronic structure).
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations for better NMR chemical shift alignment .
- Error Analysis : Compare experimental vs. computed J-coupling constants to identify torsional angle mismatches.
Safety and Data Integrity
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Waste Disposal : Neutralize with aqueous NaHSO₃ before disposal to reduce reactivity.
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed Logging : Document reaction parameters (e.g., humidity, stirring rate) that may affect outcomes.
- Reference Standards : Use commercially available intermediates (e.g., 5-nitroindazole) with verified purity (≥97%) .
- Peer Validation : Share crystallographic data (CIF files) and spectral traces in supplementary materials for cross-lab verification .
Emerging Research Directions
Q. What computational tools are recommended for studying the reactivity of this compound?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA to explore electrophilic sites (aldehyde/acetyl groups) for nucleophilic attack.
- Molecular Dynamics : Simulate solvent effects on reaction pathways using GROMACS .
- Docking Studies : Investigate potential biological targets (e.g., kinase enzymes) via AutoDock Vina, leveraging crystallographic data for receptor modeling .
Q. How can structural modifications enhance the compound’s utility in medicinal chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
